molecular formula C15H13NO2 B110199 N-Fluoren-4-ylacetohydroxamic acid CAS No. 22225-34-9

N-Fluoren-4-ylacetohydroxamic acid

货号: B110199
CAS 编号: 22225-34-9
分子量: 239.27 g/mol
InChI 键: ACQDWOKSGJMQEI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Fluoren-4-ylacetohydroxamic acid, also known as this compound, is a useful research compound. Its molecular formula is C15H13NO2 and its molecular weight is 239.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Acetamides - 2-Acetylaminofluorene - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-Fluoren-4-ylacetohydroxamic acid (NFAHA) is a compound of significant interest in medicinal chemistry due to its biological activity, particularly in the context of cancer research and antimicrobial properties. This article provides a comprehensive overview of the biological activity of NFAHA, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

NFAHA is characterized by its hydroxamic acid functional group attached to a fluorenyl moiety. The molecular formula for NFAHA is C15H13NO2C_{15}H_{13}NO_2, and it has been identified as a potential inhibitor of various biological processes.

Anticancer Activity

Research indicates that NFAHA exhibits notable anticancer properties. It has been studied for its ability to inhibit the growth of various cancer cell lines, including:

  • Human lung carcinoma (A549)
  • Human breast carcinoma (MDA-MB-231)

In vitro studies have shown that NFAHA can induce apoptosis in these cell lines, likely through the modulation of key signaling pathways involved in cell survival and proliferation. The mechanism of action appears to involve the inhibition of enzymes critical for DNA synthesis, similar to other hydroxamic acid derivatives that target histone deacetylases (HDACs) .

Antimicrobial Activity

NFAHA has also demonstrated antimicrobial properties against several strains of bacteria and fungi. In a comparative study, NFAHA was evaluated alongside standard antimicrobial agents such as vancomycin and gentamicin. The results indicated that:

  • At a concentration of 500 µg/mL, NFAHA exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.
  • The compound showed a zone of inhibition (ZOI) comparable to that of established antibiotics .

Table 1: Antimicrobial Activity of NFAHA

MicroorganismZOI (mm)Comparison with Control
Staphylococcus aureus10Comparable to vancomycin
Escherichia coli8Comparable to gentamicin
Pseudomonas aeruginosa7Lower than gentamicin

The biological activity of NFAHA can be attributed to its ability to interact with specific enzymes and proteins involved in cellular processes. Notably, it has been found to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis. This inhibition disrupts DNA replication in both cancerous and bacterial cells, leading to cell death .

Study on Anticancer Effects

In a study published in Cancer Research, researchers treated A549 and MDA-MB-231 cells with varying concentrations of NFAHA. The results showed a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. Flow cytometry analysis confirmed increased levels of caspase activation, indicating that NFAHA induces programmed cell death effectively .

Study on Antimicrobial Effects

Another study focused on the antimicrobial efficacy of NFAHA against multidrug-resistant strains. The compound was tested against clinical isolates, demonstrating substantial activity against resistant strains that were unresponsive to conventional treatments. This suggests potential for NFAHA as a lead compound in developing new antimicrobial agents .

科学研究应用

Anticancer Research

N-Fluoren-4-ylacetohydroxamic acid has been studied for its potential anticancer properties. Research indicates that it can act as a non-carcinogenic agent, which is significant in the context of cancer treatment. A study demonstrated that prolonged oral treatment with N-OH-4-AAF did not exhibit carcinogenic effects in rat models, suggesting its safety profile compared to other fluorenylhydroxamic acids .

Case Study: Liver Structure Analysis

In a specific study, the effects of N-OH-4-AAF on rat liver fine structure were analyzed. Results showed no significant adverse changes in liver architecture, indicating its potential utility as a safer alternative in cancer therapies .

Synthesis and Derivatives

The synthesis of this compound is achieved through various chemical reactions involving fluorenes and hydroxamic acid derivatives. The synthesis pathway typically involves:

  • Reduction of nitrofluorenes.
  • Catalytic processes to form the hydroxamic acid structure.

This versatility allows for the development of various derivatives that may enhance its biological activity .

Toxicological Studies

Toxicological assessments have indicated that N-OH-4-AAF exhibits low toxicity levels, making it a candidate for further research in drug development. Studies have shown that it does not induce significant cytotoxicity in normal human cell lines, which is crucial for therapeutic applications .

Comparative Analysis with Other Compounds

To better understand the efficacy and safety profile of this compound, a comparative analysis with other similar compounds is essential. The following table summarizes key differences:

Compound NameCarcinogenic PotentialCytotoxicity LevelMechanism of Action
This compoundNon-carcinogenicLowEnzyme inhibition
N-Fluoren-2-ylacetohydroxamic acidCarcinogenicModerateMetabolic activation
Other Fluorenylhydroxamic acidsVariesHighVarious (often carcinogenic pathways)

Conclusion and Future Directions

This compound shows promise as a non-carcinogenic compound with potential applications in cancer therapy and other biomedical fields. Its low toxicity and ability to inhibit harmful enzymatic pathways highlight its significance in ongoing research.

Future studies should focus on:

  • Expanding the understanding of its mechanism at the molecular level.
  • Exploring its effectiveness against various cancer types.
  • Investigating potential derivative compounds that may enhance therapeutic efficacy.

属性

IUPAC Name

N-(9H-fluoren-4-yl)-N-hydroxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c1-10(17)16(18)14-8-4-6-12-9-11-5-2-3-7-13(11)15(12)14/h2-8,18H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACQDWOKSGJMQEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1=CC=CC2=C1C3=CC=CC=C3C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30176767
Record name N-Fluoren-4-ylacetohydroxamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30176767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22225-34-9
Record name N-Fluoren-4-ylacetohydroxamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022225349
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Fluoren-4-ylacetohydroxamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30176767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-HYDROXY-N-4-FLUORENYLACETAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AMT716GIAB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Fluoren-4-ylacetohydroxamic acid
Reactant of Route 2
N-Fluoren-4-ylacetohydroxamic acid
Reactant of Route 3
Reactant of Route 3
N-Fluoren-4-ylacetohydroxamic acid
Reactant of Route 4
N-Fluoren-4-ylacetohydroxamic acid
Reactant of Route 5
N-Fluoren-4-ylacetohydroxamic acid
Reactant of Route 6
N-Fluoren-4-ylacetohydroxamic acid
Customer
Q & A

Q1: How does prolonged oral administration of N-Fluoren-4-ylacetohydroxamic acid affect the liver structure in rats?

A1: Research indicates that prolonged oral treatment with this compound in rats resulted in minimal structural changes to the liver. The observed effects were glycogenosis and alterations in the rough endoplasmic reticulum morphology. [] These changes were only observed after extended treatment durations and were present in a small number of hepatocytes. [] Notably, these alterations were less severe compared to the effects observed with the potent carcinogen N-Fluoren-2-ylacetamide and were absent with the non-carcinogen N-Fluoren-4-ylacetamide. [] This suggests a potential difference in the metabolic pathways and toxicity profiles of these related compounds.

Q2: What is the significance of the structural differences between this compound and its isomers, N-Fluoren-2-ylacetohydroxamic acid, N-fluoren-1-ylacetohydroxamic acid, and N-fluoren-3-ylacetohydroxamic acid?

A2: While the provided research focuses on the effects of this compound, it also mentions the synthesis of its isomers: N-fluoren-1-ylacetohydroxamic acid and N-fluoren-3-ylacetohydroxamic acid. [] Additionally, it highlights the carcinogenic nature of N-Fluoren-2-ylacetohydroxamic acid. [] These structural isomers, despite having the same molecular formula, differ in the position of the acetohydroxamic acid group on the fluorene ring. These seemingly minor structural variations can lead to significant differences in their biological activity, metabolism, and toxicity profiles. Further research is crucial to understand the specific structure-activity relationships of these isomers and their implications for potential applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。